molecular formula C10H12O4 B14290813 4-Methoxyphenyl 2-hydroxypropanoate CAS No. 113597-79-8

4-Methoxyphenyl 2-hydroxypropanoate

Cat. No.: B14290813
CAS No.: 113597-79-8
M. Wt: 196.20 g/mol
InChI Key: BJDHYYHAHHJPRT-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2-hydroxypropanoate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenol and lactic acid, characterized by the presence of a methoxy group attached to the phenyl ring and a hydroxypropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2-hydroxypropanoate typically involves the esterification of 4-methoxyphenol with lactic acid. One common method is the Fischer esterification, where 4-methoxyphenol and lactic acid are reacted in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The product is then purified using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxyphenyl 2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-hydroxypropanoate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenyl 2-hydroxypropanoate: Similar structure but with a hydroxy group instead of a methoxy group.

    4-Methoxyphenyl 2-methylpropanoate: Similar structure but with a methyl group on the propanoate moiety.

Uniqueness

4-Methoxyphenyl 2-hydroxypropanoate is unique due to the presence of both a methoxy group and a hydroxypropanoate group, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

113597-79-8

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

(4-methoxyphenyl) 2-hydroxypropanoate

InChI

InChI=1S/C10H12O4/c1-7(11)10(12)14-9-5-3-8(13-2)4-6-9/h3-7,11H,1-2H3

InChI Key

BJDHYYHAHHJPRT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)OC)O

Origin of Product

United States

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